molecular formula C29H27N3O B2630378 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-45-9

1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2630378
CAS No.: 477887-45-9
M. Wt: 433.555
InChI Key: HRCUTNQEXHGTCL-NJZRLIGZSA-N
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Description

1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

The synthesis of 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a butyl-substituted pyrrole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar compounds to 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile include other pyrrole derivatives with different substituents. These compounds share a common pyrrole core but differ in their functional groups, leading to variations in their chemical and biological properties. For example, indole derivatives, which are structurally similar, exhibit a wide range of biological activities and are used in various therapeutic applications .

Properties

IUPAC Name

1-butyl-2-[(E)-(3-methoxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O/c1-3-4-18-32-28(24-15-9-6-10-16-24)27(23-13-7-5-8-14-23)26(20-30)29(32)31-21-22-12-11-17-25(19-22)33-2/h5-17,19,21H,3-4,18H2,1-2H3/b31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCUTNQEXHGTCL-NJZRLIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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